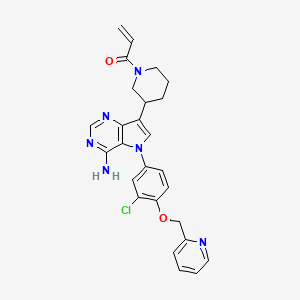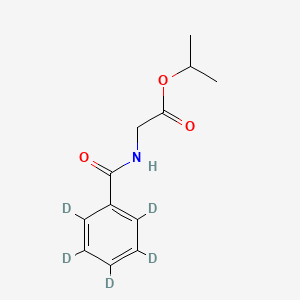
Isopropyl hippurate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl hippurate-d5 is a stable isotope-labeled compound, specifically a deuterated form of isopropyl hippurate. It is used as a reference material in various scientific studies due to its high purity and stability. The molecular formula of this compound is C12D5H10NO3, and it has a molecular weight of 226.283 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl hippurate-d5 involves the esterification of hippuric acid with isopropanol-d5. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the final product meets the required specifications. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl hippurate-d5 can undergo various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield hippuric acid and isopropanol-d5.
Oxidation: The isopropyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Hydrolysis: Hippuric acid and isopropanol-d5.
Oxidation: Corresponding carboxylic acids.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Isopropyl hippurate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in quality control and analytical testing to ensure the accuracy and precision of measurements
Mecanismo De Acción
The mechanism of action of isopropyl hippurate-d5 is primarily related to its role as a tracer in scientific studies. The deuterium atoms in the compound allow for precise tracking and quantification using techniques such as NMR spectroscopy. This enables researchers to study molecular interactions, metabolic pathways, and reaction mechanisms in detail .
Comparación Con Compuestos Similares
Isopropyl hippurate-d5 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Isopropyl hippurate: The non-deuterated form of this compound.
Hippuric acid: The parent compound from which isopropyl hippurate is derived.
Isopropyl benzoate: Another ester of isopropanol but with benzoic acid instead of hippuric acid
These compounds share similar chemical properties but differ in their specific applications and the presence of stable isotope labeling in this compound.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
226.28 g/mol |
Nombre IUPAC |
propan-2-yl 2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]acetate |
InChI |
InChI=1S/C12H15NO3/c1-9(2)16-11(14)8-13-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)/i3D,4D,5D,6D,7D |
Clave InChI |
CMCPDXPCMOUWIY-DKFMXDSJSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NCC(=O)OC(C)C)[2H])[2H] |
SMILES canónico |
CC(C)OC(=O)CNC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one](/img/structure/B12427742.png)
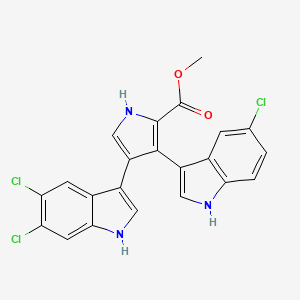
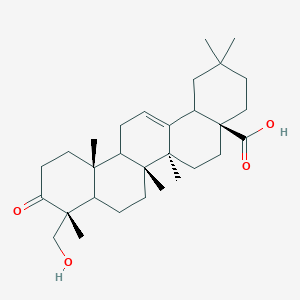
![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
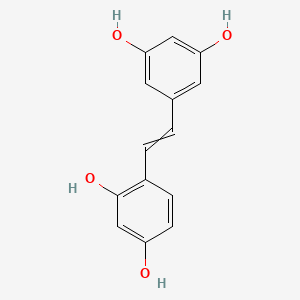
![[D-Leu-4]-OB3](/img/structure/B12427775.png)

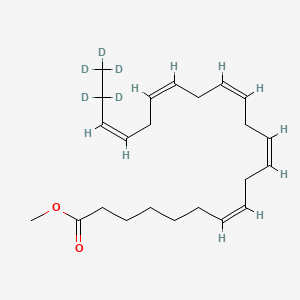
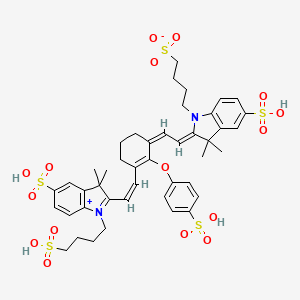
![4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12427785.png)
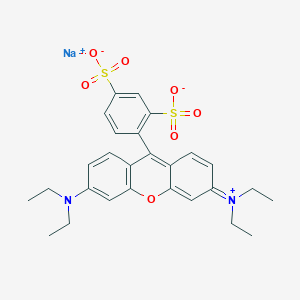
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)
